molecular formula C9H18N2O3S2 B14665594 S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate CAS No. 40283-56-5

S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate

Cat. No.: B14665594
CAS No.: 40283-56-5
M. Wt: 266.4 g/mol
InChI Key: HBVPIONTJSERNY-UHFFFAOYSA-N
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Description

S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate is an organic compound containing sulfur, nitrogen, and oxygen atoms It is characterized by its unique structure, which includes a thiosulfate group bonded to a cyclohexylmethylamidino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylmethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. The general reaction scheme can be represented as follows:

  • Cyclohexylmethylamine reacts with carbon disulfide to form an intermediate.
  • The intermediate is then treated with hydrogen peroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfate or sulfonate derivatives.

    Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation: Sulfate, sulfonate derivatives.

    Reduction: Sulfide, thiol derivatives.

    Substitution: Various substituted thiosulfate compounds.

Scientific Research Applications

S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur metabolism and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and inflammation in cells.

Comparison with Similar Compounds

Similar Compounds

    Sodium Thiosulfate: Commonly used in medical and industrial applications, particularly for its antioxidant properties.

    Ammonium Thiosulfate: Used in agriculture as a fertilizer and in photographic processing.

    Potassium Thiosulfate: Employed in various industrial processes, including water treatment and chemical synthesis.

Uniqueness

S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which combines a thiosulfate group with a cyclohexylmethylamidino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

40283-56-5

Molecular Formula

C9H18N2O3S2

Molecular Weight

266.4 g/mol

IUPAC Name

[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclohexane

InChI

InChI=1S/C9H18N2O3S2/c10-9(7-15-16(12,13)14)11-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,10,11)(H,12,13,14)

InChI Key

HBVPIONTJSERNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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